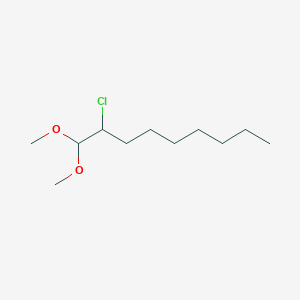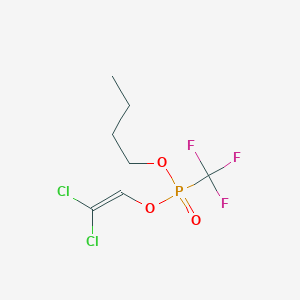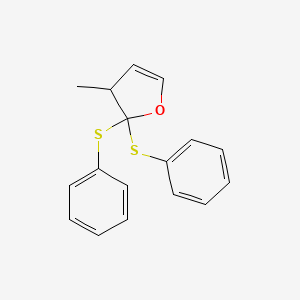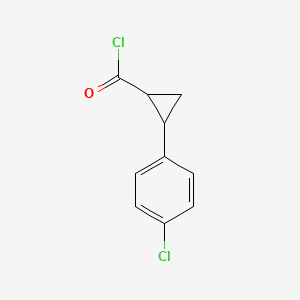![molecular formula C43H33N3O2 B14371661 5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) CAS No. 90162-07-5](/img/structure/B14371661.png)
5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) is a complex organic compound characterized by its aromatic structure and multiple functional groups. It contains a nitrophenyl group, a methylene bridge, and two benzo[a]carbazole units, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) typically involves multi-step organic reactions. One common approach is the condensation reaction between 11-ethyl-11H-benzo[a]carbazole and 3-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzo[a]carbazole units with the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
5,5’-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5,5’-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the benzo[a]carbazole units can interact with aromatic systems through π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-[(3-Nitrophenyl)methylene]bis(11-methyl-11H-benzo[a]carbazole): Similar structure but with a methyl group instead of an ethyl group.
5,5’-[(3-Nitrophenyl)methylene]bis(11-phenyl-11H-benzo[a]carbazole): Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
5,5’-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the ethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from its analogs.
Propriétés
Numéro CAS |
90162-07-5 |
|---|---|
Formule moléculaire |
C43H33N3O2 |
Poids moléculaire |
623.7 g/mol |
Nom IUPAC |
11-ethyl-5-[(11-ethylbenzo[a]carbazol-5-yl)-(3-nitrophenyl)methyl]benzo[a]carbazole |
InChI |
InChI=1S/C43H33N3O2/c1-3-44-39-22-11-9-18-31(39)37-25-35(29-16-5-7-20-33(29)42(37)44)41(27-14-13-15-28(24-27)46(47)48)36-26-38-32-19-10-12-23-40(32)45(4-2)43(38)34-21-8-6-17-30(34)36/h5-26,41H,3-4H2,1-2H3 |
Clé InChI |
ATTWUYDUROLSIY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C(C5=CC(=CC=C5)[N+](=O)[O-])C6=CC7=C(C8=CC=CC=C86)N(C9=CC=CC=C97)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


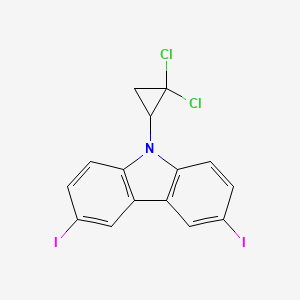
![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)

methanone](/img/structure/B14371605.png)


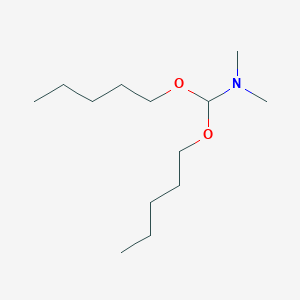
![3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile](/img/structure/B14371626.png)
